molecular formula C8H4F3NO2 B1593293 2-Hydroxy-5-(trifluoromethoxy)benzonitrile CAS No. 875664-40-7

2-Hydroxy-5-(trifluoromethoxy)benzonitrile

Cat. No.: B1593293
CAS No.: 875664-40-7
M. Wt: 203.12 g/mol
InChI Key: GOAVRYAOBXORSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with trifluoromethoxy reagents under specific conditions. One common method involves the use of trifluoromethoxy iodide (CF3OI) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (CH3CN). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydroxyl group with the trifluoromethoxy group .

Chemical Reactions Analysis

2-Hydroxy-5-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-5-(trifluoromethoxy)benzonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrile group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

2-Hydroxy-5-(trifluoromethoxy)benzonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-hydroxy-5-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAVRYAOBXORSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641075
Record name 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-40-7
Record name 2-Hydroxy-5-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 875664-40-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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